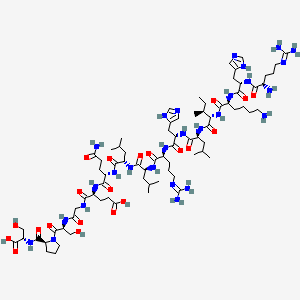
H-Arg-His-Lys-Ile-Leu-His-Arg-Leu-Leu-Gln-Glu-Gly-Ser-Pro-Ser-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound H-Arg-His-Lys-Ile-Leu-His-Arg-Leu-Leu-Gln-Glu-Gly-Ser-Pro-Ser-OH is a peptide composed of a sequence of amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This specific peptide sequence includes amino acids such as arginine, histidine, lysine, isoleucine, leucine, glutamine, glutamic acid, glycine, serine, and proline.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Arg-His-Lys-Ile-Leu-His-Arg-Leu-Leu-Gln-Glu-Gly-Ser-Pro-Ser-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In industrial settings, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, ensuring high efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) is common for purifying the synthesized peptides.
化学反応の分析
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Involving the oxidation of amino acid side chains, particularly those containing sulfur (e.g., cysteine).
Reduction: Reduction of disulfide bonds to thiol groups.
Substitution: Replacement of specific amino acids within the peptide sequence.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), beta-mercaptoethanol.
Substitution reactions: Typically involve specific enzymes or chemical reagents that target particular amino acids.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiol groups.
科学的研究の応用
Peptides like H-Arg-His-Lys-Ile-Leu-His-Arg-Leu-Leu-Gln-Glu-Gly-Ser-Pro-Ser-OH have diverse applications in scientific research:
Chemistry: Used as building blocks for more complex molecules and in studying protein structure and function.
Biology: Serve as signaling molecules, hormones, and enzyme substrates.
Medicine: Investigated for therapeutic uses, including as antimicrobial agents, cancer treatments, and in drug delivery systems.
Industry: Utilized in the development of biomaterials and as additives in various products.
作用機序
The mechanism of action of peptides depends on their specific sequence and structure. They can interact with molecular targets such as receptors, enzymes, and other proteins. The pathways involved often include:
Binding to receptors: Triggering intracellular signaling cascades.
Enzyme inhibition or activation: Modulating biochemical pathways.
Protein-protein interactions: Influencing cellular processes and functions.
類似化合物との比較
Similar Compounds
Peptides with similar sequences or functional groups can exhibit comparable properties. Examples include:
H-Arg-His-Lys-Ile-Leu-His-Arg-Leu-Leu-Gln-Glu-Gly-Ser-Pro-Ser-OH: analogs with slight variations in amino acid composition.
Other bioactive peptides: Such as insulin, glucagon, and oxytocin.
Uniqueness
The uniqueness of This compound lies in its specific sequence, which determines its biological activity and potential applications. Variations in the sequence can lead to different interactions and effects, making each peptide distinct in its function and utility.
特性
分子式 |
C77H131N27O21 |
|---|---|
分子量 |
1771.0 g/mol |
IUPAC名 |
(4S)-4-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-[[2-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-hydroxyethyl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C77H131N27O21/c1-9-42(8)61(103-66(115)46(16-10-11-23-78)93-70(119)53(30-43-32-85-37-90-43)97-62(111)45(79)15-12-24-87-76(81)82)73(122)101-52(29-41(6)7)69(118)100-54(31-44-33-86-38-91-44)71(120)94-47(17-13-25-88-77(83)84)64(113)98-51(28-40(4)5)68(117)99-50(27-39(2)3)67(116)96-49(19-21-58(80)107)65(114)95-48(20-22-60(109)110)63(112)89-34-59(108)92-55(35-105)74(123)104-26-14-18-57(104)72(121)102-56(36-106)75(124)125/h32-33,37-42,45-57,61,105-106H,9-31,34-36,78-79H2,1-8H3,(H2,80,107)(H,85,90)(H,86,91)(H,89,112)(H,92,108)(H,93,119)(H,94,120)(H,95,114)(H,96,116)(H,97,111)(H,98,113)(H,99,117)(H,100,118)(H,101,122)(H,102,121)(H,103,115)(H,109,110)(H,124,125)(H4,81,82,87)(H4,83,84,88)/t42-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,61-/m0/s1 |
InChIキー |
PWWHDKSQHIXQJP-QHGNQABOSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CCCN=C(N)N)N |
正規SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CO)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCCN=C(N)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















